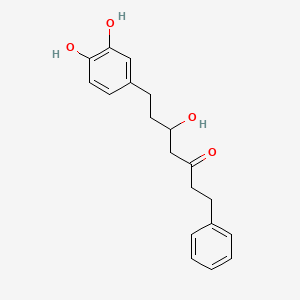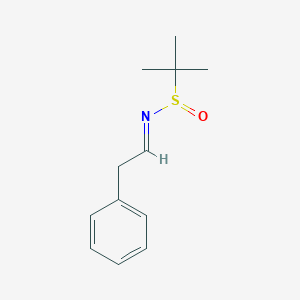
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is a diarylheptanoid, a type of natural phenolic compound. This compound is known for its potential biological activities and is found in various plants. It has drawn significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one typically involves the condensation of appropriate phenolic precursors. One common method includes the use of aldol condensation reactions, where 3,4-dihydroxybenzaldehyde and acetophenone are reacted under basic conditions to form the desired diarylheptanoid structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions of the aldol condensation process to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds.
Aplicaciones Científicas De Investigación
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one has various scientific research applications:
Chemistry: Used as a model compound for studying phenolic chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and potential anticancer activities.
Mecanismo De Acción
The mechanism of action of 7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one involves its interaction with various molecular targets:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: Another diarylheptanoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with strong antioxidant activity.
Resveratrol: A stilbenoid known for its anti-inflammatory and anticancer properties.
Uniqueness
7-(3,4-Dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one is unique due to its specific structure, which combines the properties of both phenolic and ketone functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C19H22O4 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
7-(3,4-dihydroxyphenyl)-5-hydroxy-1-phenylheptan-3-one |
InChI |
InChI=1S/C19H22O4/c20-16(9-6-14-4-2-1-3-5-14)13-17(21)10-7-15-8-11-18(22)19(23)12-15/h1-5,8,11-12,17,21-23H,6-7,9-10,13H2 |
Clave InChI |
SYRQDRMPFUJWII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)CC(CCC2=CC(=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)



![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)
![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)





